molecular formula C16H18N2O B5694044 4-isopropyl-N-(2-pyridinylmethyl)benzamide

4-isopropyl-N-(2-pyridinylmethyl)benzamide

Cat. No. B5694044
M. Wt: 254.33 g/mol
InChI Key: FWGAWOZANUEVNW-UHFFFAOYSA-N
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Description

4-isopropyl-N-(2-pyridinylmethyl)benzamide is a chemical compound with the linear formula C26H27N3O2 . It has a molecular weight of 413.524 .


Synthesis Analysis

The synthesis of benzamides, which includes 4-isopropyl-N-(2-pyridinylmethyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-isopropyl-N-(2-pyridinylmethyl)benzamide is characterized by its linear formula C26H27N3O2 . More detailed structural analysis may require advanced spectroscopic techniques.

Scientific Research Applications

Medicine: Anticancer and Antimicrobial Applications

4-isopropyl-N-(2-pyridinylmethyl)benzamide, due to its diazine alkaloid structure, is a key scaffold in pharmacological research. It exhibits a range of biological activities, including anticancer and antimicrobial properties . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development, particularly in the fight against resistant strains of bacteria and cancer cell lines.

Agriculture: Pesticide Development

In agriculture, this compound’s structural framework is utilized in the synthesis of pesticides. Its chemical properties allow for the creation of substances that can control pests effectively without causing significant harm to the environment or crops .

Environmental Science: Pollution Remediation

The compound’s potential in environmental science lies in its role in pollution remediation. Its chemical interactions with pollutants can help in developing methods to reduce the impact of hazardous substances in the environment .

Material Science: Advanced Material Synthesis

In material science, 4-isopropyl-N-(2-pyridinylmethyl)benzamide can contribute to the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or coatings that have improved durability and functionality.

Biochemistry: Enzyme Inhibition

Biochemically, the compound is explored for its enzyme inhibition capabilities. It can bind to active sites of specific enzymes, thereby regulating biochemical pathways that are crucial for disease progression or metabolic processes .

Industrial Uses: Chemical Manufacturing

Industrially, this benzamide derivative is involved in the manufacturing of various chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of a wide range of industrial products .

properties

IUPAC Name

4-propan-2-yl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12(2)13-6-8-14(9-7-13)16(19)18-11-15-5-3-4-10-17-15/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGAWOZANUEVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(propan-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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